(2-Amino-3-methylbutyl)dimethylamine dihydrochloride
Overview
Description
“(2-Amino-3-methylbutyl)dimethylamine dihydrochloride” is a chemical compound with the CAS number 403712-70-9 . It has a molecular weight of 203.15 and the molecular formula is C7H20Cl2N2 .
Molecular Structure Analysis
The IUPAC name for this compound is N1,N1,3-trimethylbutane-1,2-diamine dihydrochloride . The InChI code is 1S/C7H18N2.2ClH/c1-6(2)7(8)5-9(3)4;;/h6-7H,5,8H2,1-4H3;2*1H .Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Scientific Research Applications
Regulatory Overview and Adulteration Issues in Dietary Supplements
Research highlights the regulatory landscape surrounding dietary supplements in the USA, including challenges such as poor quality control, safety concerns, misbranding, and adulteration. This review focuses on the FDA's regulatory framework under the FD&C Act and the DSHEA of 1994, emphasizing the importance of manufacturer compliance to ensure the safety of dietary ingredients introduced before October 15, 1994. The paper also discusses the FDA's authority for mandatory recall of dangerous supplements and examines cases involving dietary supplements adulterated with phenethylamines (PEAs), illustrating the regulatory efforts to ensure safety (Pawar & Grundel, 2017).
Nutritional and Metabolic Significance of Isoacids
Isoacids, including isobutyric, 2-methylbutyric, and isovaleric acid, play critical roles in the nutrition and metabolism of ruminants. Originating from amino acid degradation, these compounds are pivotal for synthesizing amino acids and higher branched-chain volatile fatty acids, affecting microbial fermentation and intermediary metabolism. Although their supplementation in diets shows varying effects on feed intake and milk production, understanding isoacids' impact on ruminant health and performance remains crucial (Andries et al., 1987).
Pharmacological Insights into Anti-obesity Drugs
Sibutramine, a novel anti-obesity drug, demonstrates the complex interplay of serotonin and noradrenaline in regulating food intake and energy expenditure. This comprehensive review elucidates sibutramine's mechanisms, highlighting its distinction from other anti-obesity agents by inhibiting neurotransmitter reuptake rather than inducing monoamine release. Such pharmacological insights underscore the nuanced understanding required to develop effective treatments for obesity (Heal et al., 1998).
ADMA in Critical Illness
The role of asymmetric dimethylarginine (ADMA) in critical illness underscores the intricate balance between nitric oxide production and vascular function. Elevated ADMA levels in critically ill patients can influence morbidity and mortality, highlighting the potential clinical importance of managing ADMA levels to improve outcomes in intensive care settings (Brinkmann et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
1-N,1-N,3-trimethylbutane-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2.2ClH/c1-6(2)7(8)5-9(3)4;;/h6-7H,5,8H2,1-4H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFDXJRMHGZPKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN(C)C)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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